rac-N-Methyl-frovatriptan Oxalate
Description
rac-N-Methyl-frovatriptan Oxalate is a racemic mixture of the N-methylated derivative of frovatriptan, a selective serotonin 5-HT1B/1D receptor agonist used for migraine treatment. The compound is formulated as an oxalate salt, which influences its solubility, stability, and pharmacokinetic properties.
- Molecular Structure: Frovatriptan’s base structure includes a carbazole scaffold with a sulfonamide group. The "N-methyl" modification likely occurs at the amino group of the carbazole moiety.
- Oxalate Salt: The oxalic acid counterion (C2H2O4) enhances crystallinity and bioavailability.
- Racemic Nature: The "rac" prefix indicates a 50:50 mixture of enantiomers, which may influence receptor binding affinity and metabolic pathways compared to enantiopure formulations .
Properties
CAS No. |
214917-60-9 |
|---|---|
Molecular Formula |
C₁₇H₂₁N₃O₅ |
Molecular Weight |
302.35 |
Synonyms |
3-(Dimethylamino)-2,3,4,9-tetrahydro-1H-carbazole-6-carboxamide Ethanedioate |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of rac-N-Methyl-frovatriptan Oxalate involves several steps. One of the methods includes the reaction of 4-cyanophenylhydrazine hydrochloride with 4-benzyloxy-cyclohexanone in acetic acid to form 3-benzyloxy-6-cyano-1,2,3,4-tetrahydrocarbazole. This intermediate is then hydrolyzed with sodium hydroxide to yield 3-hydroxy-6-cyano-1,2,3,4-tetrahydrocarbazole. Further treatment with tosyl chloride in the presence of pyridine produces the corresponding tosylated tetrahydrocarbazole. The tosyl group is removed by treatment with methylamine at 100°C to yield 3-methylamino-6-cyano-1,2,3,4-tetrahydrocarbazole .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include chiral resolution techniques to separate the desired enantiomer from the racemic mixture .
Chemical Reactions Analysis
Types of Reactions: rac-N-Methyl-frovatriptan Oxalate undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Common substitution reactions include nucleophilic substitution using reagents like sodium methoxide or potassium tert-butoxide
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
rac-N-Methyl-frovatriptan Oxalate has several scientific research applications, including:
Chemistry: Used as a reference substance for studying the chemical properties and reactions of triptan compounds.
Biology: Investigated for its effects on serotonin receptors and its role in neurotransmission.
Medicine: Studied for its potential therapeutic effects in treating migraines and other neurological disorders.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mechanism of Action
The mechanism of action of rac-N-Methyl-frovatriptan Oxalate involves its agonistic activity at serotonin 5-HT1B/1D receptors. By binding to these receptors, the compound inhibits the release of pro-inflammatory neuropeptides and causes vasoconstriction of intracranial blood vessels. This action helps to alleviate migraine symptoms by reducing the dilation and inflammation of blood vessels in the brain .
Comparison with Similar Compounds
Research Findings and Clinical Implications
- Preclinical Data : Studies on oxalate salts () highlight the need for renal safety assessments in rac-N-Methyl-frovatriptan development.
- Comparative Efficacy : While direct clinical data is lacking, structural analogs like Sumatriptan Succinate show that salt choice impacts bioavailability and side-effect profiles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
